molecular formula C11H11NO B1312494 [4-(Furan-2-yl)phenyl]methanamine CAS No. 771573-27-4

[4-(Furan-2-yl)phenyl]methanamine

Cat. No.: B1312494
CAS No.: 771573-27-4
M. Wt: 173.21 g/mol
InChI Key: TVKRLJUMZZXOHG-UHFFFAOYSA-N
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Description

[4-(Furan-2-yl)phenyl]methanamine: is an organic compound that features a furan ring attached to a phenyl group, which is further connected to a methanamine group

Biochemical Analysis

Biochemical Properties

[4-(Furan-2-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis of amino acids and other essential biomolecules . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the synthesis and degradation of biomolecules. For instance, it has been shown to affect the metabolic flux of amino acids and other essential metabolites . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Furan-2-yl)phenyl]methanamine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to couple a furan-2-boronic acid with a halogenated benzene derivative under palladium catalysis to form the [4-(Furan-2-yl)phenyl] intermediate.

    Reduction: The intermediate is then subjected to reduction conditions to introduce the methanamine group. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by efficient reduction processes. The choice of reagents and conditions is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Furan-2-yl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(Furan-2-yl)phenyl]methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: The compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of bioactive molecules, including drugs targeting neurological and inflammatory diseases.

    Biological Probes: It is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

    [4-(Thiophen-2-yl)phenyl]methanamine: Similar structure with a thiophene ring instead of a furan ring.

    [4-(Pyridin-2-yl)phenyl]methanamine: Contains a pyridine ring, offering different electronic properties.

Uniqueness:

    Electronic Properties: The furan ring in [4-(Furan-2-yl)phenyl]methanamine provides unique electronic characteristics that influence its reactivity and interactions.

    Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

[4-(furan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKRLJUMZZXOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428730
Record name [4-(furan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-27-4
Record name 4-(2-Furanyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(furan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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